molecular formula C6H7NaO2 B15177378 Cyclohexane-1,3-dione, monosodium salt CAS No. 1874-83-5

Cyclohexane-1,3-dione, monosodium salt

Cat. No.: B15177378
CAS No.: 1874-83-5
M. Wt: 134.11 g/mol
InChI Key: DWXRESUIDQOZEV-UHFFFAOYSA-N
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Description

Cyclohexane-1,3-dione, monosodium salt is the monosodium salt of 1,3-cyclohexanedione, a compound that exists predominantly in its enol tautomer form . This chemical serves as a versatile building block and key pharmacophore in medicinal and agricultural chemistry research. Its primary research value lies in its role as a critical precursor for the synthesis of novel heterocyclic compounds with significant biological activity. In pharmaceutical research, this compound is extensively utilized in the design and synthesis of new therapeutic agents. It is a fundamental scaffold for developing 1,2,4-triazine derivatives that have shown promise as anti-proliferative agents and tyrosine kinase inhibitors, specifically targeting receptors like c-Met for potential non-small-cell lung cancer (NSCLC) therapy . Furthermore, it is used in the manufacture of drugs such as Ondansetron . In agrochemical research, the 1,3-dione moiety is a recognized pharmacophore for herbicidal activity. The compound is central to the development of 2-acyl-cyclohexane-1,3-dione congeners that act as potent inhibitors of the plant enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a established molecular target for bleaching herbicides . The mechanism of action for its herbicidal application involves tight-binding inhibition of HPPD, which is a vital enzymatic step in plastoquinone biosynthesis, ultimately leading to the bleaching of newly expanding foliage . This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1874-83-5

Molecular Formula

C6H7NaO2

Molecular Weight

134.11 g/mol

IUPAC Name

sodium;cyclohexane-1,3-dione

InChI

InChI=1S/C6H7O2.Na/c7-5-2-1-3-6(8)4-5;/h4H,1-3H2;/q-1;+1

InChI Key

DWXRESUIDQOZEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)[CH-]C(=O)C1.[Na+]

Origin of Product

United States

Significance As a Versatile Synthetic Precursor

The structural features of cyclohexane-1,3-dione and its monosodium salt make them exceptionally versatile precursors in organic synthesis. researchgate.net The reactivity of the molecule is centered around its dicarbonyl groups and the highly active methylene (B1212753) group positioned between them. researchgate.netjournalcra.com This unique arrangement allows for a wide range of chemical transformations.

The monosodium salt form, as a pre-formed enolate, is an excellent nucleophile, ready to participate in various carbon-carbon bond-forming reactions. smolecule.com This reactivity is fundamental to its role as a building block for more complex molecular architectures. Derivatives of cyclohexane-1,3-dione are foundational units in numerous natural products, bioactive alkaloids, and polyphenols. google.com Furthermore, they are crucial intermediates in the synthesis of many commercially important chemicals, including potent herbicides like tralkoxydim (B8805380) and sethoxydim. google.comscirp.org

Table 1: Chemical Properties of Cyclohexane-1,3-dione, monosodium salt

PropertyValue
CAS Number 1874-83-5 nih.gov
Molecular Formula C₆H₇NaO₂ nih.gov
Molecular Weight 134.11 g/mol smolecule.comnih.gov
IUPAC Name sodium;cyclohexane-1,3-dione nih.gov
Synonyms Cyclohexane-1,3-dione sodium enolate

Role in the Synthesis of Diverse Organic Molecules

General Synthetic Approaches to Cyclohexane-1,3-diones and Their Salts

The synthesis of cyclohexane-1,3-dione can be achieved through methods such as the semi-hydrogenation of resorcinol. The resulting dione can then be treated with a sodium base like sodium hydroxide (B78521) or sodium bicarbonate to yield cyclohexane-1,3-dione, monosodium salt. A prominent and versatile strategy for constructing the cyclohexane-1,3-dione framework involves regioselective Michael-Claisen processes.

Regioselective Michael-Claisen Processes

A significant advancement in the synthesis of substituted cyclohexane-1,3-diones involves a regioselective and consecutive Michael-Claisen process, which can start from acetone (B3395972) or its derivatives and α,β-unsaturated esters. This approach is lauded for its atom economy and potential for one-pot synthesis.

Researchers have developed a novel method for synthesizing cyclohexane-1,3-dione derivatives from the often unreactive acetone through a consecutive double Michael-Claisen cyclization (CDMCC). This process has overcome previous challenges where unsubstituted acetone would react violently, leading to complex mixtures. The reaction demonstrates notable regioselectivity, with the Michael addition followed by a Claisen cyclization.

In addition to the double Michael-Claisen approach, a consecutive Michael-Claisen cyclization (CMCC) has also been effectively utilized. This method allows for the synthesis of various cyclohexane-1,3-dione derivatives with satisfactory yields. The process has proven to be scalable, with successful synthesis of up to 20 grams of ethyl 3-(2,4-dioxocyclohexyl)propanoate.

A critical aspect of these cyclization strategies is the preparation of the acetone enolate. The use of a strong base like sodium hydride (NaH) is essential for the deprotonation of acetone to form the nucleophilic enolate. The reaction conditions are carefully controlled, with low temperatures ranging from -10 °C to 0 °C, to manage the reactivity of the acetone enolate and minimize the formation of by-products. These reactions are typically carried out in solvents like toluene (B28343) or under neat conditions.

ReactantsBaseSolventTemperatureProduct
Acetone and Ethyl Acrylate (B77674)NaHToluene/Neat-10°C to 0°CSubstituted Cyclohexane-1,3-dione

Enol Ester Formation and Rearrangement Mechanisms

The enol form of cyclohexane-1,3-dione is the predominant tautomer in solution. This enolic character is fundamental to its reactivity, including the formation of enol esters.

While direct synthesis of enol esters from cyclohexane-1,3-dione and acid chlorides is a standard transformation, detailed mechanistic studies on this specific reaction are part of the broader investigation into the behavior of 1,3-dicarbonyl compounds. The reaction of enolates with acylating agents like acid chlorides is a well-established method for forming enol esters. The study of the isomerization and rearrangement of these enol esters provides insight into the electronic and steric factors that govern their stability and reactivity. For instance, the rearrangement of enol ester epoxides has been shown to proceed through different pathways depending on the reaction conditions, such as the strength of the acid catalyst.

Michael Addition Reactions as a Core Synthetic Strategy

The Michael addition, or conjugate addition, is a cornerstone in the formation of carbon-carbon bonds and is extensively used for synthesizing cyclohexane-1,3-dione derivatives. wikipedia.orgresearchgate.net The reaction involves the addition of a nucleophile, known as a Michael donor (often an enolate), to an α,β-unsaturated carbonyl compound, the Michael acceptor. byjus.commasterorganicchemistry.com

A common strategy involves a regio-selective double Michael addition followed by a Claisen condensation. google.comorganic-chemistry.org For example, the reaction of an acetone enolate with an α,β-unsaturated ester can lead to the formation of the cyclohexane-1,3-dione ring system in a one-pot process. google.comorganic-chemistry.org This approach overcomes challenges associated with the high reactivity of unsubstituted acetone, which previously led to complex product mixtures. organic-chemistry.org The mechanism begins with the deprotonation of the Michael donor by a base to form a stabilized carbanion (enolate). byjus.com This nucleophile then attacks the β-carbon of the unsaturated acceptor, leading to a new enolate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com

Michael DonorMichael AcceptorBaseKey ProcessProduct ClassReference
Acetone / Substituted AcetoneEthyl AcrylateSodium Hydride (NaH)Consecutive Michael-ClaisenSubstituted Cyclohexane-1,3-diones google.comorganic-chemistry.org
Diethyl MalonateMesityl OxideBaseMichael addition / Intramolecular Aldol (B89426)5,5-dimethylcyclohexane-1,3-dione (Dimedone) studycorgi.com

Novel Synthetic Routes and Protocols

Recent research has focused on developing new and efficient pathways to cyclohexane-1,3-dione derivatives and related structures, including spirocycles and products from modified classical reactions.

Synthesis of 2',3'-Nonsubstituted Cyclohexane-1,3-dione-2-spirocyclopropanes

An efficient and practical method for synthesizing 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes has been developed. researchgate.net This synthesis involves the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) in the presence of powdered potassium carbonate (K2CO3) in ethyl acetate (B1210297) at room temperature. researchgate.net This method provides the desired spirocyclopropanes in high yields. These spirocyclopropane derivatives are valuable intermediates, as they can undergo subsequent ring-opening cyclization reactions with nucleophiles like primary amines to produce 2-substituted tetrahydroindol-4-ones regioselectively. acs.orgresearchgate.net

Reactant 1Reactant 2BaseSolventProductReference
1,3-Cyclohexanedione (B196179)(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonateK2CO3Ethyl AcetateCyclohexane-1,3-dione-2-spirocyclopropane researchgate.net

Development of Modified Aldol Reactions for Cyclohexane-1,3-dione Derivatives

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction that has been modified and used in tandem with other reactions to construct cyclohexane-1,3-dione systems. studycorgi.com For example, a tandem Aldol condensation/Michael addition process between unactivated aldehydes and 1,3-cyclohexanedione can proceed efficiently without a catalyst at room temperature. lookchem.com Another approach involves an intramolecular Aldol condensation as a subsequent step after an initial Michael addition, which facilitates the ring closure to form the cyclic dione structure. studycorgi.com The self-condensation of certain aldehydes can also lead to the formation of a 1,3-cyclohexadienal scaffold through an intramolecular Aldol pathway. nih.gov Novel protocols have been developed for the synthesis of cyclohexane-1,3-dione derivatives starting from acetone and ethyl acrylate in a one-pot reaction that involves a modified Aldol process. google.com

Green Chemistry Approaches in Synthesis (e.g., Surfactant Catalysis in Aqueous Media)

In line with the principles of green chemistry, recent synthetic methods have focused on using environmentally benign solvents like water. Organic reactions in aqueous media are often facilitated by surfactants, which form micelles that act as microreactors. researchgate.netrsc.org

The reaction between aromatic aldehydes and 1,3-cyclohexanedione has been successfully catalyzed by surfactants such as p-dodecylbenzenesulfonic acid (DBSA) or sodium dodecyl sulfate (B86663) (SDS) in water. researchgate.net This approach offers advantages like good yields, simple work-up procedures, and environmental friendliness. The catalytic effect of the surfactant is attributed to its ability to organize the reactants at the water interface and within the micellar core, thereby facilitating the condensation reaction. rsc.org Such methods have been applied to Michael addition reactions, where surfactant catalysis in water provides an eco-friendly alternative to traditional organic solvents. ucl.ac.uk

ReactantsCatalystSolventKey AdvantageProduct TypeReference
Aromatic Aldehyde, 1,3-CyclohexanedioneDBSA or SDSWaterEnvironmentally benign9-Aryl-1,8-dioxooctahydroxanthenes researchgate.net
Diethyl Malonate, CyclopentenoneChiral SurfactantsWaterAsymmetric induction in aqueous mediaMichael Adducts ucl.ac.uk

Catalytic Strategies in Cyclohexane-1,3-dione Synthesis

Catalytic approaches in synthetic routes utilizing cyclohexane-1,3-dione and its derivatives are pivotal for creating highly functionalized molecules. These strategies often employ chiral catalysts to control stereochemistry, and a deep understanding of reaction kinetics is essential for optimizing outcomes.

Organocatalysis (e.g., Quinidine-Derived Catalysts)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Quinidine-derived catalysts, in particular, have been successfully employed in reactions involving cyclohexane-1,3-dione derivatives. One notable application is in the catalytic enantioselective construction of complex decalin derivatives. rsc.org This strategy involves a dynamic kinetic desymmetrization of C2-symmetric starting materials through an aldol-aldol annulation process. rsc.org

Under mild conditions, these quinidine-derived organocatalysts can generate multiple stereogenic centers, including tetrasubstituted carbons, with high diastereoselectivity and enantioselectivity. rsc.org The mechanism of these catalyzed reactions has been investigated, revealing that the initial aldol reaction step is reversible, while the second aldol step is both rate-limiting and stereochemistry-determining. rsc.org Theoretical calculations, guided by experimental results, have helped to identify the specific interactions between the catalyst and the transition state that lead to the formation of the major enantiomer. rsc.org

Influence of Reactant Loading and Catalyst Concentration on Reaction Kinetics and Selectivity

The efficiency and outcome of catalytic reactions are profoundly influenced by the concentration of both reactants and catalysts. Studies have demonstrated that the loading amounts and concentrations of cyclohexane-1,3-dione significantly affect reaction rates and product formation. rsc.orgrsc.org In certain acid- or base-catalyzed reactions, it has been observed that higher concentrations of cyclohexane-1,3-dione can paradoxically lead to slower reaction rates. rsc.orgphasetransfercatalysis.com

This phenomenon is attributed to the buffering functions of cyclic 1,3-diketone derivatives in non-aqueous solutions. rsc.orgrsc.org By carefully tuning the reaction concentration and minimizing the loading of the cyclohexane-1,3-dione derivative, a substantial reduction in the required catalyst loading can be achieved. rsc.org For instance, in one study, limiting the loading of the dione reactant allowed the acid catalyst to be reduced to as little as 0.1 mol %. rsc.orgrsc.org This optimization not only reduces catalyst cost but can also lead to higher yields, improved diastereoselectivities, and shorter reaction times. rsc.orgrsc.org The ability to use less catalyst also enabled the expansion of the reaction's scope. rsc.orgrsc.org

Table 1: Effect of Reactant and Catalyst Loading on Reaction Outcome
Reactant Loading (Cyclohexane-1,3-dione derivative)Catalyst ConcentrationKey ObservationReference
HighStandardSlower reaction rates observed in some cases. rsc.orgrsc.org
Minimized / LimitedReduced (e.g., to 0.1 mol %)Desired products obtained in high yields and high diastereoselectivity. rsc.org
Tuned ConcentrationReduced by 450-foldHigher yields and diastereoselectivities in shorter reaction times. rsc.org

Phase-Transfer Catalysis in Reactions

Phase-transfer catalysis (PTC) is a valuable methodology for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. This technique is particularly useful for reactions involving the enolate of cyclohexane-1,3-dione (its monosodium salt), which is typically soluble in an aqueous or polar phase, and an organic-soluble electrophile. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the enolate anion from the aqueous phase to the organic phase where the reaction can proceed.

A specific application of this technique has been demonstrated in Michael/ammonolysis cascade reactions. orientjchem.org In this approach, enaminones derived from cyclohexane-1,3-dione are reacted with olefinic azlactones under phase-transfer catalysis conditions. orientjchem.org This method provides efficient access to architecturally complex quinoline-2,5-diones, achieving moderate to excellent yields (53–94%) and outstanding diastereoselectivities. orientjchem.org Mechanistic studies suggest that tetrabutylammonium hydroxide, formed in situ, may be the active catalytic species in this cascade reaction. orientjchem.org The success of this protocol on a preparative scale highlights its potential for both academic and industrial applications. orientjchem.org

Chemical Reactivity and Advanced Reaction Mechanisms

Enolate Chemistry and Tautomeric Equilibria in Cyclohexane-1,3-dione Systems

Cyclohexane-1,3-dione and its corresponding monosodium salt represent a classic system for exploring the principles of enolate chemistry and tautomeric equilibria. The presence of two carbonyl groups separated by a methylene (B1212753) group results in acidic α-hydrogens, leading to the formation of a resonance-stabilized enolate anion. This anion is the cornerstone of the compound's rich reactivity and is in equilibrium with two neutral tautomeric forms: the diketo form and the enol form.

The tautomeric equilibrium of cyclohexane-1,3-dione is highly sensitive to its physical state.

Solid State: In the crystalline or solid state, cyclohexane-1,3-dione exists almost exclusively in its enol form. This pronounced preference is attributed to the formation of strong intermolecular hydrogen bonds, which create stable polymeric chains or networks. This cooperative hydrogen bonding overcomes the inherent stability of the diketo form that is observed in the gas phase.

Solution: In solution, the scenario is more dynamic, with an equilibrium existing between the diketo and enol tautomers. The position of this equilibrium is significantly influenced by the solvent, concentration, and temperature. Generally, the enol tautomer is the predominant species in most common organic solvents. For instance, in non-polar solvents like chloroform (B151607) or cyclohexane (B81311), the enol form is stabilized through the formation of dimeric or larger aggregate structures via intermolecular hydrogen bonding. At very high dilutions in these solvents, an equilibrium between the monomeric enol and the keto form can be observed.

Tautomerism in cyclohexane-1,3-dione involves the migration of a proton from an α-carbon to a carbonyl oxygen, with a corresponding shift of a π-bond. The α-carbons in this system are at positions 2, 4, and 6. Deprotonation at the highly acidic C2 position, which is flanked by both carbonyls, is most favorable, but proton loss can also occur at C4 or C6.

The resulting enol tautomers invariably feature an endocyclic double bond (a double bond within the ring). For example, removal of a proton from the C2 position and protonation of the C1 oxygen results in 3-hydroxycyclohex-2-en-1-one. This form is favored due to the creation of a conjugated system (O=C-C=C-OH). There are two primary mono-enol structures possible: one with the double bond between C1 and C2, and another with the double bond between C3 and C4. askfilo.com The formation of an exocyclic double bond (a double bond outside the ring, e.g., at C2 involving a methylene group) is not a significant pathway as it would be energetically less favorable and would not benefit from the same degree of conjugation.

The subject of this article, Cyclohexane-1,3-dione monosodium salt, is the pre-formed enolate of the parent dione (B5365651). In this salt, the tautomeric equilibrium is effectively shifted entirely to the enolate form. The properties of this enolate are influenced by the sodium cation (Na⁺).

Cation Influence: Sodium is a relatively small and "hard" cation. It forms a tight ion pair with the "hard" oxygen atoms of the enolate anion. This association can lead to the formation of aggregates or clusters in less polar solvents. princeton.edu This tight coordination influences the nucleophilic character of the enolate, favoring reactions at the carbon atom (C-alkylation) over the oxygen atom (O-alkylation) because the oxygen atoms are sterically and electronically occupied by the cation. princeton.edu

Salt Dissociation: The degree of dissociation of the sodium salt into a "free" enolate anion and a sodium cation depends heavily on the solvent. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can effectively solvate cations, the salt is more likely to be dissociated. A dissociated or "naked" enolate is a more reactive nucleophile. Conversely, in nonpolar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the enolate exists as a tightly associated ion pair or larger aggregate, which moderates its reactivity. princeton.edu

Unlike linear β-diketones such as acetylacetone, the enol form of cyclohexane-1,3-dione is sterically constrained by its cyclic structure, which prevents the formation of a stable intramolecular hydrogen bond. The geometry of the six-membered ring does not allow the enolic hydroxyl group and the remaining carbonyl group to come into the close, planar proximity required for a strong internal hydrogen bond. masterorganicchemistry.com Instead, stabilization of the enol form is achieved through the formation of strong intermolecular hydrogen bonds with other enol molecules, leading to the dimers and polymeric structures observed in non-polar solutions and the solid state.

The solvent plays a critical role in determining the ratio of keto to enol tautomers in solution. The general trend follows Meyer's Rule, which posits that the equilibrium shifts toward the keto tautomer with increasing solvent polarity, although exceptions exist. rsc.org This is because the more polar keto form is better stabilized by polar solvents. Protic solvents can also disrupt the intermolecular hydrogen bonds that stabilize the enol form.

Solvent Polarity Predominant Form Primary Stabilizing Interaction
Cyclohexane Non-polar Enol Intermolecular H-bonding (dimers/aggregates)
Carbon Tetrachloride Non-polar Enol Intermolecular H-bonding (dimers/aggregates) masterorganicchemistry.com
Chloroform Moderately Polar Enol Intermolecular H-bonding
Acetonitrile Polar Aprotic Enol Solute-solvent interactions
Dimethyl Sulfoxide (DMSO) Polar Aprotic Enol Strong H-bond acceptor nature of DMSO stabilizes the enol OH
Water Polar Protic Keto Solvation of the more polar keto form; disruption of enol H-bonds nih.gov

Nucleophilic Reactivity of the Cyclohexane-1,3-dione Anion

The monosodium salt of cyclohexane-1,3-dione is a stable, isolable source of the corresponding enolate anion. This anion is a potent carbon-based nucleophile and a versatile building block in organic synthesis. google.com The negative charge on the α-carbon is delocalized onto the two oxygen atoms through resonance, making the enolate an ambident nucleophile, with potential reactive sites at the C2 carbon and the oxygen atoms.

However, reactions with most electrophiles, particularly alkyl halides, occur predominantly at the C2 carbon, leading to C-alkylation products. masterorganicchemistry.com This preference is reinforced by the hard nature of the Na⁺ counter-ion, which coordinates tightly to the oxygen atoms. The nucleophilic anion is a key intermediate in a wide array of synthetic transformations:

Alkylation and Acylation: It readily reacts with alkyl halides and acyl chlorides to introduce substituents at the C2 position.

Condensation Reactions: It serves as the nucleophile in Michael additions to α,β-unsaturated carbonyl compounds and in Knoevenagel or aldol-type condensations with aldehydes and ketones. nih.gov

Synthesis of Heterocycles: The dione's reactivity is harnessed for the synthesis of a vast number of heterocyclic compounds, such as pyrans, pyridines, xanthenes, and acridines, often through multi-component reactions. nih.gov

The reactivity of the enolate makes cyclohexane-1,3-dione and its sodium salt indispensable precursors for creating complex molecular architectures, including many natural products and pharmaceutically active compounds. google.com

Rearrangement and Cyclization Mechanisms

Beyond its direct nucleophilic reactions, the cyclohexane-1,3-dione framework and its derivatives are involved in several important rearrangement and cyclization mechanisms.

The enolate of cyclohexane-1,3-dione can be acylated on the oxygen atom to form an enol ester. These enol esters can undergo a rearrangement reaction where the acyl group migrates from the enolic oxygen to the nucleophilic α-carbon, a process known as C-acylation.

This transformation is exemplified by the Fries rearrangement, which is typically catalyzed by Lewis acids. In this reaction, an acyl group from a phenolic ester migrates to the aryl ring. A photochemical variant, the photo-Fries rearrangement, achieves the same conversion using UV light and proceeds through a radical mechanism. The driving force for this isomerization in 2-acyl-1,3-cyclohexanedione derivatives is believed to be the relief of electrostatic repulsion between the oxygen atoms, which makes the enol esters susceptible to enolization and subsequent isomerization.

The formation of the cyclohexane-1,3-dione ring itself often involves an intramolecular cyclization of a linear precursor, such as a δ-keto-ester, via a Dieckmann or Claisen-type condensation. This cyclization is a reversible process. Under certain conditions, the ring can open via a retro-reaction pathway. This equilibrium is fundamental to understanding the stability and synthesis of the dione ring. For instance, the synthesis of cyclohexane-1,3-diones from δ-keto-esters by treatment with a base like sodium methoxide (B1231860) relies on shifting the equilibrium toward the more stable, cyclized enolate. While the six-membered ring is generally stable, its formation through cyclization implies the existence of a corresponding ring-opening pathway. Related photochemical ring-opening reactions, such as that of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene, highlight the potential for ring cleavage in unsaturated six-membered rings under energetic conditions.

Cyclohexane-1,3-dione derivatives can be converted into their aromatic analogues, specifically substituted resorcinols (1,3-dihydroxybenzenes), through aromatization reactions. This transformation is an oxidation process that involves the loss of hydrogen and the formation of a stable benzene (B151609) ring. The synthesis of cyclohexane-1,3-dione is often achieved by the partial hydrogenation of resorcinol, demonstrating the direct structural relationship between the two compounds.

The aromatization can be accomplished using various oxidizing agents. A common and effective method involves using iodine in methanol (B129727) to achieve the oxidative aromatization of 2-acylcyclohexane-1,3-dione derivatives. This conversion is a key step in the synthesis of substituted polyphenolic compounds from alicyclic precursors. The stability gained by forming an aromatic ring is a significant driving force for this reaction.

Table 4: Aromatization of Cyclohexane-1,3-dione Derivatives

Starting MaterialReagent/ConditionAromatic Product
Cyclohexane-1,3-dioneDehydrogenation CatalystResorcinol
2-Acylcyclohexane-1,3-dioneIodine in Methanol2-Acylresorcinol
5-Methylcyclohexane-1,3-dioneOxidizing Agent5-Methylresorcinol (Orcinol)

Derivatization Strategies and Functional Group Transformations

Methods for Selective Functionalization

The unique structural features of cyclohexane-1,3-dione allow for targeted modifications, leading to a variety of important synthetic intermediates. Key strategies include the formation of enaminones, direct acylation at the C-2 position, synthesis of spirocyclic systems, and condensation reactions with carbonyl compounds.

Enaminones, compounds featuring an enamine conjugated to a carbonyl group, are valuable precursors for the synthesis of nitrogen-containing heterocycles. They are readily synthesized from cyclohexane-1,3-dione. A common method involves the condensation reaction between cyclohexane-1,3-dione and primary or secondary amines.

One straightforward approach is the reaction of cyclohexane-1,3-dione with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which yields 2-((dimethylamino)methylene)-cyclohexane-1,3-dione. This derivative can then serve as a precursor for other enaminones through amine exchange. Another method involves heating the dione (B5365651) with ammonium (B1175870) acetate (B1210297) in a solvent-free "neat" reaction, which supports green chemistry principles by avoiding harmful solvents. This reaction proceeds through tautomerization to the enol form, followed by a nucleophilic 1,4-addition of ammonia (B1221849) and subsequent dehydration.

These enaminone derivatives of cyclohexane-1,3-dione are privileged bisnucleophiles, making them ideal for constructing complex nitrogen-containing heterocyclic scaffolds. For instance, they can undergo cascade reactions and cycloadditions to furnish diverse carbo- and heterocycles.

Table 1: Selected Methods for Enaminone Synthesis from Cyclohexane-1,3-dione Derivatives

Reactant(s)MethodProduct TypeRef.
Cyclohexane-1,3-dione, N,N-dimethylformamide dimethyl acetal (DMF-DMA)Stirring at room temperature, solvent-free2-((dimethylamino)methylene)-cyclohexane-1,3-dione researchgate.net
5,5-dimethylcyclohexane-1,3-dione, Ammonium acetateHeating (~100°C), solvent-free ("neat")3-amino-5,5-dimethylcyclohex-2-en-1-one researchgate.net
Cyclohexane-1,3-dione, Various anilinesCondensationN-arylcyclohexane enaminones acs.org

Direct acylation at the C-2 methylene (B1212753) bridge of cyclohexane-1,3-dione introduces a third carbonyl group, forming a β-triketone moiety. This transformation is crucial for synthesizing a class of compounds with significant biological activity, including herbicides and pharmaceuticals. The monosodium salt of cyclohexane-1,3-dione, as a nucleophilic enolate, is particularly reactive towards acylating agents.

A standard one-pot procedure for the C-acylation involves reacting the dione with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), along with triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane. researchgate.netmdpi.com This method is broadly applicable to a wide range of carboxylic acids. The mechanism is believed to proceed via a direct nucleophilic acyl substitution on the activated acid by the enolate of the dione. univie.ac.at

Another effective strategy employs N-perfluoroacylimidazoles as acylating agents for the synthesis of 2-perfluoroacylcyclohexane-1,3-diones. researchgate.net These fluorinated derivatives are highly reactive building blocks for creating perfluoroalkyl-containing heterocyclic compounds. researchgate.net

Table 2: Reagents for C-2 Acylation of Cyclohexane-1,3-dione

Acyl SourceCoupling/Activating AgentsProduct ClassRef.
Carboxylic AcidDicyclohexylcarbodiimide (DCC), Triethylamine, 4-Dimethylaminopyridine (DMAP)2-Acyl-cyclohexane-1,3-dione researchgate.netmdpi.com
Perfluorocarboxylic Acid / Anhydride1,1'-Carbonyldiimidazole / Imidazole2-Perfluoroacyl-cyclohexane-1,3-dione researchgate.net

Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, are prevalent in many natural products. Cyclohexane-1,3-dione is a valuable starting material for constructing such intricate three-dimensional structures.

One notable strategy involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes. These spirocyclopropanes react efficiently with primary amines at room temperature, without the need for additives, to produce 2-substituted tetrahydroindol-4-ones regioselectively. researchgate.net This transformation provides rapid access to the core structure of indole (B1671886) alkaloids.

Furthermore, acid-catalyzed formal (4+1) cycloaddition reactions between enones and cyclohexane-1,3-dione derivatives can be employed to create spiro researchgate.netresearchgate.netdecanes. acs.org Organocatalytic cascade reactions, such as the Michael/Aldol (B89426) sequence between olefinic oxindoles and dialdehydes, can also lead to the enantioselective synthesis of complex spiro[cyclohexane-1,3'-indolin]-2'-ones, which contain multiple stereocenters. nih.gov

The reaction of cyclohexane-1,3-dione with carbonyl compounds, particularly aldehydes, is a well-established method for synthesizing various oxygen-containing heterocyclic adducts. These reactions typically proceed through an initial Knoevenagel or Aldol-type condensation followed by cyclization.

A classic example is the condensation of two equivalents of cyclohexane-1,3-dione with one equivalent of an aromatic aldehyde. This reaction, often catalyzed by acids (like p-dodecylbenzenesulfonic acid) or bases, can yield 9-aryl-1,8-dioxo-octahydroxanthene derivatives. researchgate.netresearchgate.net The process involves a Michael addition of a second dione molecule to the initially formed Knoevenagel adduct, followed by an intramolecular cyclization and dehydration to form the xanthene core. researchgate.net These multi-component reactions are often performed in environmentally benign solvents like water or ethanol. researchgate.netasianpubs.org

Table 3: Products from the Reaction of Cyclohexane-1,3-dione with Aldehydes

Aldehyde TypeCatalyst ExampleSolventMain ProductRef.
Aromatic Aldehydep-Dodecylbenzenesulfonic acid (DBSA)Water9-Aryl-1,8-dioxo-octahydroxanthene researchgate.net
Aromatic Aldehyde1-Methylimidazolium hydrogen sulphate ([Hmim]HSO4)Ionic Liquid9-Aryl-hexahydro-2H-xanthene-1,8-dione researchgate.net
Aromatic AldehydeTriethylamineEthanolTetrahydrochromeno[3,4-c]chromen-1-one (with malononitrile) researchgate.net

Synthetic Utility of Derivatization

The derivatization of cyclohexane-1,3-dione is not merely an academic exercise; it provides access to a vast array of molecular structures with significant practical applications, particularly in medicinal chemistry and materials science.

The functionalized derivatives of cyclohexane-1,3-dione are versatile precursors for a multitude of valuable organic molecules, including a wide range of heterocycles and natural products. researchgate.net The enaminones derived from the dione are extensively utilized as key intermediates. For example, N-arylcyclohexane enaminones can be aromatized via palladium-catalyzed thermal treatment to afford diarylamines, which are then cyclized to form carbazole (B46965) alkaloids. acs.org

Similarly, the ring-opening of cyclohexane-1,3-dione-2-spirocyclopropanes provides a direct route to tetrahydroindol-4-ones, which can be readily converted to 4-hydroxyindole (B18505) derivatives. researchgate.net The acylated derivatives also serve as scaffolds for building more complex systems. For instance, 2-acylcyclohexane-1,3-diones are precursors for synthesizing pyrazole (B372694) and thiophene-fused heterocycles, which have shown potential as anticancer agents. nih.gov The inherent reactivity of the dione and its derivatives facilitates the construction of diverse molecular frameworks, highlighting its importance as a foundational scaffold in modern synthetic chemistry.

Intermediate in the Synthesis of Complex Molecules via Further Transformations

Cyclohexane-1,3-dione and its monosodium salt are versatile precursors in organic synthesis, serving as fundamental building blocks for a wide array of more complex molecules. The presence of two carbonyl groups and an active methylene group allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of natural products, pharmaceuticals, and agrochemicals. google.comnbinno.comresearchgate.net The reactivity of the dione facilitates its participation in multicomponent reactions, annulations, and condensations to construct intricate molecular architectures.

One significant application is in the synthesis of heterocyclic compounds. For instance, enaminones derived from cyclohexane-1,3-dione act as bis-nucleophiles in N-heterocyclic carbene (NHC) catalyzed [3+3] annulation reactions with δ-acetoxy allenoates to form hexahydroquinoline derivatives. acs.org These compounds are of interest due to their presence in biologically active molecules with antioxidant and antibacterial properties. acs.org Furthermore, cyclohexane-1,3-dione is a key starting material for the synthesis of 1,2,4-triazine (B1199460) derivatives, which have shown potential as anti-proliferative agents and tyrosine kinase inhibitors. nih.gov The synthesis involves a multi-step process, including multicomponent reactions to produce fused pyran and pyridine (B92270) derivatives. nih.gov

The dione is also instrumental in the synthesis of sulfur-containing heterocycles. For example, it reacts with elemental sulfur and various reagents to produce tetrahydrobenzo[b]thiophene and tetrahydrobenzo[d]thiazole derivatives, some of which exhibit cytotoxic activity against cancer cell lines. scirp.org These reactions highlight the dione's ability to undergo transformations that introduce heteroatoms and build fused ring systems.

In the realm of agrochemicals, cyclohexane-1,3-dione derivatives are known for their herbicidal activity. google.com The core structure is a key component in molecules that inhibit 4-hydroxyphenylpyruvate dioxygenase, an important enzyme in plant metabolism. nih.gov The versatility of cyclohexane-1,3-dione as an intermediate extends to the synthesis of natural product analogues and other biologically active compounds, underscoring its importance in medicinal and agricultural chemistry. google.comresearchgate.net

Table 1: Synthesis of Complex Molecules from Cyclohexane-1,3-dione

Resulting Complex Molecule Reaction Type Reagents
Hexahydroquinoline derivatives [3+3] Annulation δ-Acetoxy allenoates, N-heterocyclic carbene (NHC) catalyst
1,2,4-Triazine derivatives Multicomponent reactions, Heterocyclization Aromatic aldehydes, Malononitrile or Ethyl cyanoacetate, Phenylisothiocyanate
Tetrahydrobenzo[b]thiophene derivatives Heterocyclization Aromatic aldehydes, Benzenediazonium (B1195382) chloride, Elemental sulfur, Active methylene reagents
Herbicidal compounds Further functionalization Various, leading to derivatives that inhibit 4-hydroxyphenylpyruvate dioxygenase

Derivatization for Enhanced Analytical Detection and Separation

The chemical reactivity of cyclohexane-1,3-dione makes it a valuable derivatizing agent in analytical chemistry, particularly for the detection and separation of aldehydes. nih.gov Derivatization is a technique used to convert an analyte into a product that has improved properties for analysis, such as enhanced detectability or better chromatographic behavior. researchgate.net Cyclohexane-1,3-dione is employed to react with aldehydes to form derivatives that are more easily detected by various analytical methods.

A key application of cyclohexane-1,3-dione as a derivatizing agent is in the analysis of low molecular weight aldehydes using micellar electrokinetic chromatography (MEKC) with diode array detection (DAD). nih.gov In this method, cyclohexane-1,3-dione reacts with aldehydes to form stable derivatives that can be separated and quantified with high sensitivity and selectivity. nih.govresearchgate.net This approach has been successfully applied to the analysis of aldehydes in food and beverage samples, such as sugar cane brandy. nih.gov The advantages of using cyclohexane-1,3-dione for this purpose include its stability, aqueous solubility, and the formation of a single derivative for each aldehyde without isomeric byproducts. nih.govresearchgate.net

Furthermore, cyclohexane-1,3-dione is utilized as a fluorescent derivatizing reagent for the high-performance liquid chromatography (HPLC) analysis of aliphatic aldehydes. jst.go.jp The reaction between cyclohexane-1,3-dione and aldehydes in the presence of ammonium acetate results in the formation of decahydroacridine-1,8-dione derivatives. jst.go.jp These derivatives exhibit fluorescence, which allows for highly sensitive detection, with detection limits in the picogram range. jst.go.jp This method enables the separation and quantification of a mixture of C1 to C12 aldehydes. jst.go.jp The use of cyclohexane-1,3-dione and its analogue, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), is recognized for being environmentally friendly and providing high yields in a simple procedure. fishersci.com

Table 2: Derivatization of Aldehydes with Cyclohexane-1,3-dione for Analytical Applications

Analytical Technique Analyte Derivatization Product Method of Detection
Micellar Electrokinetic Chromatography (MEKC) Formaldehyde, Acetaldehyde, Propionaldehyde, Valeraldehyde CHD-aldehyde derivatives Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) Aliphatic aldehydes (C1 to C12) Decahydroacridine-1,8-dione derivatives Fluorescence Detection

Role in Advanced Organic Synthesis and Building Block Chemistry

Precursor to Structurally Diverse Natural Products and Analogues

The cyclohexane-1,3-dione framework is a key structural motif found in numerous natural products and bioactive molecules. nih.gov Consequently, its monosodium salt is a valuable starting material for the total synthesis of these complex targets and their analogues. The inherent reactivity of the dione (B5365651) allows for the strategic introduction of various functional groups and the construction of intricate ring systems. researchgate.net Synthetic strategies often leverage the dione's ability to participate in annulation and rearrangement reactions to build polycyclic structures. For instance, the core of certain alkaloids and polyphenolic compounds can be efficiently assembled using cyclohexane-1,3-dione derivatives. nih.gov Its application as a precursor facilitates the synthesis of a plethora of synthetically significant compounds, highlighting its importance in natural product chemistry. researchgate.netsynarchive.com

Synthetic Intermediate for Heterocyclic Compound Synthesis

The monosodium salt of cyclohexane-1,3-dione is a cornerstone intermediate for the synthesis of a vast range of heterocyclic compounds. Its ability to act as a dinucleophile or to participate in condensation and multi-component reactions makes it a powerful tool for constructing various ring systems containing oxygen and nitrogen atoms. researchgate.netnih.gov

Cyclohexane-1,3-dione and its derivatives are fundamental precursors in the synthesis of various six-membered oxygen-containing heterocycles. researchgate.netsynarchive.com These scaffolds are of significant interest as they are intermediates in the synthesis of a number of natural products and other valuable bioactive molecules. researchgate.net

Chromenones and Xanthenones : The reaction of cyclohexane-1,3-dione with aldehydes and other substrates is a well-established method for constructing 4H-chromenone and 2H-xanthenone frameworks. researchgate.net For example, multi-component reactions involving two equivalents of a cyclohexane-1,3-dione derivative with an aromatic aldehyde can yield various xanthene derivatives. beilstein-journals.org These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and cyclization/dehydration steps.

Coumarins : While classic coumarin (B35378) syntheses like the Pechmann reaction typically involve phenols and β-ketoesters, derivatives of cyclohexane-1,3-dione can be employed in alternative strategies to build the coumarin core. nih.govorganic-chemistry.orgnih.gov The dione's reactivity allows for its incorporation into synthetic pathways that lead to substituted coumarin derivatives, which are prevalent in many biologically active compounds. synarchive.com

Oxygen HeterocycleSynthetic Approach
Chromenones Knoevenagel condensation/Michael addition/cyclization cascade with aldehydes. researchgate.net
Xanthenones Multi-component reactions with aromatic aldehydes (using two equivalents of the dione). beilstein-journals.org
Coumarins Utilized in various synthetic routes to construct the core coumarin scaffold. synarchive.com

The versatility of cyclohexane-1,3-dione extends to the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent in medicinal chemistry. researchgate.net

Acridinediones : These compounds are readily synthesized through the condensation of cyclohexane-1,3-dione with an aldehyde and an amine or ammonium (B1175870) acetate (B1210297). mdpi.com This reaction provides efficient access to the acridine (B1665455) core structure, which is a key component of many synthetic pharmaceuticals. synarchive.commdpi.com

Dihydropyridines : The Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction, can be adapted to use cyclohexane-1,3-dione as the 1,3-dicarbonyl component. This reaction, involving an aldehyde, a source of ammonia (B1221849), and a β-ketoester or another dione, yields polyhydroquinoline derivatives, a class of 1,4-dihydropyridines. researchgate.netresearchgate.net

Indoles : The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, can utilize cyclohexane-1,3-dione as the ketone component. wikipedia.orgbyjus.com The reaction with a phenylhydrazine (B124118) under acidic conditions leads to the formation of tetrahydrocarbazol-4-ones, which are indole derivatives. nih.govresearchgate.net This method is crucial for accessing this prevalent framework found in numerous natural products and pharmaceuticals. researchgate.net

1,2,4-Triazines : Cyclohexane-1,3-dione is a key starting material for the synthesis of novel 1,2,4-triazine (B1199460) derivatives. nih.gov For example, it can be reacted with a diazonium salt to form a hydrazono intermediate, which then serves as a scaffold for further heterocyclization reactions to build the triazine ring system. nih.govorganic-chemistry.org

Nitrogen HeterocycleSynthetic ApproachKey Reactants
Acridinediones Condensation/cyclizationAldehyde, Ammonium acetate mdpi.com
Dihydropyridines Hantzsch-type reactionAldehyde, Ammonium acetate, β-ketoester researchgate.netresearchgate.net
Indoles Fischer Indole SynthesisPhenylhydrazine nih.govresearchgate.net
1,2,4-Triazines Hydrazono intermediate formation and cyclizationDiazonium salt, Phenylisothiocyanate nih.govorganic-chemistry.org

The reactivity of the 1,3-dicarbonyl unit is also exploited in the synthesis of five-membered heterocycles containing two nitrogen atoms or a nitrogen and an oxygen atom.

Indazolones : Tetrahydro-4H-indazol-4-one derivatives can be synthesized through a one-pot, three-component reaction involving 1,3-cyclohexanediones, substituted β-nitrostyrenes, and phenylhydrazines. rsc.org This domino reaction proceeds through an efficient sequence of aza-Michael addition and subsequent intramolecular cyclizations. rsc.org

Isoxazolones : A primary method for synthesizing the isoxazole (B147169) ring is the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). core.ac.uk Cyclohexane-1,3-dione, as a 1,3-dicarbonyl compound, can react with hydroxylamine or its derivatives to form isoxazole-fused systems. This approach is a fundamental strategy for constructing this important class of heterocycles.

Building Block in the Synthesis of Pharmacologically Relevant Scaffolds (excluding specific drug efficacy)

Cyclohexane-1,3-dione and its monosodium salt are considered key structural precursors for a plethora of pharmacologically relevant scaffolds due to the wide range of biological activities associated with their derivatives. researchgate.netsynarchive.com The dione's framework is a versatile starting point for creating complex chemical structures that are central to the development of new therapeutic agents. nih.gov Its derivatives have been used to synthesize compounds with potential applications as antibacterial, anti-inflammatory, and antitumor agents, among others. researchgate.netsynarchive.com The ability to readily form various heterocyclic systems, such as 1,4-dihydropyridines, acridinediones, and 1,2,4-triazines, underscores its importance in medicinal chemistry and drug discovery programs. synarchive.comresearchgate.netorganic-chemistry.org

Application in the Synthesis of Agricultural Chemicals (excluding specific pesticidal/herbicidal activity)

In addition to its role in pharmaceutical synthesis, cyclohexane-1,3-dione, monosodium salt, is a crucial intermediate in the production of agrochemicals. researchgate.netnih.gov Many potent molecules used in crop protection contain the cyclohexane-1,3-dione moiety. nih.gov The compound serves as a key component in the synthesis of various active ingredients. For example, it is a critical intermediate in the production of compounds like Sulcotrione. nih.gov The versatility of this building block allows for the creation of diverse molecular structures necessary for the development of modern agricultural chemicals. nih.govsynarchive.com

Role in the Synthesis of Substituted Aromatic Compounds

Cyclohexane-1,3-dione and its monosodium salt, which functions as a stable enolate, are pivotal building blocks in organic synthesis, particularly for the construction of substituted aromatic compounds. google.comgoogle.com The reactivity of the dione's methylene (B1212753) group and its capacity to form a nucleophilic enolate make it a versatile precursor for a variety of carbon-carbon bond-forming reactions that can culminate in aromatization. smolecule.comjournalcra.com Its utility ranges from direct aromatization to produce simpler aromatic molecules to its use in complex multi-component reactions for assembling fused heterocyclic and polycyclic aromatic systems. google.comresearchgate.net

One of the key applications of cyclohexane-1,3-dione derivatives is their direct conversion into aromatic compounds. google.com This process, known as aromatization, can be achieved under various conditions. Research has shown that a particularly successful method for the aromatization of cyclohexane-1,3-dione derivatives involves the use of iodine in methanol (B129727). google.com This transformation is crucial for creating substituted phenols and related aromatic structures that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. For instance, derivatives of cyclohexane-1,3-dione serve as versatile intermediates for the synthesis of compounds like methyl-3-(2,4-dimethoxyphenyl)propanoate, a key building block for several biologically active molecules. google.com

Furthermore, cyclohexane-1,3-dione is extensively used in multi-component condensation reactions with aromatic aldehydes to produce a diverse range of complex molecules with aromatic subunits. researchgate.netresearchgate.net These reactions often proceed through a cascade of events, including aldol (B89426) condensation, Michael addition, and subsequent cyclization and dehydration, ultimately leading to the formation of a new aromatic or heteroaromatic ring. sigmaaldrich.com

Notable examples include the synthesis of:

Xanthene derivatives : The reaction of cyclohexane-1,3-dione with various aromatic aldehydes can yield 9-aryl-1,8-dioxo-octahydroxanthenes and their derivatives. researchgate.net These reactions can be catalyzed by various agents, including surfactants like p-dodecylbenzenesulfonic acid (DBSA) or sodium dodecyl sulfate (B86663) (SDS) in aqueous media, offering an environmentally benign synthetic route. researchgate.net

Fused Phenanthrolines : In three-component reactions, cyclohexane-1,3-dione can condense with 6-aminoquinoline (B144246) and various aromatic or heterocyclic aldehydes. This process, often facilitated by microwave irradiation in water without a catalyst, produces 12-Aryl-8,9,10,12-tetrahydro-7H-benzo[b] google.comresearchgate.netphenanthrolin-11-ones, demonstrating a clean and operationally simple method for creating complex, fused aromatic systems. researchgate.net

The following table summarizes selected synthetic applications of cyclohexane-1,3-dione in the formation of substituted aromatic compounds.

Table 1: Synthesis of Aromatic Compounds from Cyclohexane-1,3-dione

Target Aromatic Compound Type Co-Reactants Catalyst/Conditions Reference
Substituted Phenols/Anisoles Not specified (derivative is aromatized) Iodine in Methanol google.com
9-Aryl-1,8-dioxo-octahydroxanthenes Aromatic aldehydes p-dodecylbenzenesulfonic acid (DBSA) or Sodium dodecyl sulfate (SDS) in water researchgate.net
Benzo[b] google.comresearchgate.netphenanthroline derivatives Aromatic aldehydes, 6-aminoquinoline Microwave irradiation in water (catalyst-free) researchgate.net

These examples underscore the role of cyclohexane-1,3-dione and its monosodium salt as a foundational C6 synthon for accessing complex molecular architectures centered around a substituted aromatic core.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and energetic properties of cyclohexane-1,3-dione and its corresponding enolate, which is the anionic component of the monosodium salt.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the most stable geometric conformations of cyclohexane-1,3-dione and its tautomers. Studies have focused on the keto-enol tautomerism and the conformational landscape of the parent molecule, which can exist in chair and boat conformations. nih.gov For the monosodium salt, the relevant species for structural optimization is the enolate anion.

Quantum chemical calculations at the B3LYP/6-311++G** and MP2/6-311++G** levels of theory have been used to characterize the potential energy surface minima of cyclohexane-1,3-dione. nih.gov The chair-diketo and boat-diketo conformations have been identified, with their rotational spectra assigned. nih.gov The interconversion between these forms has also been modeled using DFT. nih.gov While direct DFT optimization data for the monosodium salt is not extensively detailed in readily available literature, studies on the enol form of cyclohexane-1,3-dione show a preference for a half-chair conformation to accommodate the planar enol system. The activation free energy barrier for the enolization of cyclohexane-1,3-dione has been calculated to be 58.4 kcal/mol. acs.org

A study on 2-acyl-substituted cyclohexane-1,3-diones has included investigations into their lithium, sodium, and potassium salts. The optimal molecular structures of these compounds in solution were determined using the DFT method with the B3LYP functional and 6-31G** and/or 6-311G(2d,p) basis sets. This research provides a basis for understanding how the presence of a sodium cation can influence the geometry of a closely related enolate structure.

Gaussian-Type Orbital Atomic Orbitals (GIAO) DFT for NMR Parameter Calculation

The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is utilized for the calculation of NMR chemical shifts. This technique has been applied to the study of cyclohexane-1,3-dione and its derivatives to correlate calculated magnetic shielding constants with experimentally measured ¹³C NMR chemical shifts.

For instance, a study on cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in different solvents used GIAO-DFT calculations [DFT pbe1pbe/6-311++G(2d,p) PCM] to support experimental NMR investigations. Similarly, the theoretical values of NMR parameters for 2-acyl-substituted cyclohexane-1,3-diones and their alkali metal salts have been calculated using the GIAO DFT B3LYP/6-311G(2d,p) method. These theoretical data are crucial for interpreting experimental NMR spectra and understanding the electronic environment of the carbon and hydrogen atoms within the enolate structure of the monosodium salt.

Analysis of Electron Density Distribution and Reactivity through DFT

DFT calculations are also a powerful tool for analyzing the electron density distribution within a molecule, which in turn provides insights into its reactivity. For the enolate of cyclohexane-1,3-dione, the negative charge is delocalized over the oxygen and carbon atoms of the O=C-C=C-O framework. This delocalization is key to its stability and reactivity, particularly in alkylation and acylation reactions where it acts as a nucleophile.

In the context of QSAR studies on cyclohexane-1,3-dione derivatives, electronic properties such as total energy, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energy levels are calculated using DFT. nih.gov These parameters are crucial for understanding the reactivity and interaction of these molecules with biological targets. nih.gov For the monosodium salt, the HOMO would be primarily located on the enolate system, indicating the regions most susceptible to electrophilic attack.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules.

Molecular Dynamics Simulations to Investigate Conformational Stability

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of molecules over time, providing insights into their flexibility and stability. While specific MD simulations focused solely on cyclohexane-1,3-dione, monosodium salt are not extensively reported, the conformational analysis of the parent cyclohexane-1,3-dione provides a foundational understanding. The cyclohexane (B81311) ring is known to exist in various conformations, with the chair form being the most stable. libretexts.org

For the enolate anion, the planarity of the conjugated system introduces constraints on the ring's conformation. MD simulations would be valuable in determining the preferred conformations of the enolate in different solvent environments and in the presence of the sodium counter-ion. Such simulations would shed light on the ion-pairing effects and the solvent shell structure around the salt. In broader studies on derivatives of cyclohexane-1,3-dione, molecular dynamics simulations have been employed to validate findings from molecular docking and to evaluate the stability of protein-ligand complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Numerous studies have successfully applied QSAR modeling to series of cyclohexane-1,3-dione derivatives to identify key molecular descriptors that influence their biological activities, such as anticancer properties. nih.gov

These QSAR models often incorporate topological, physicochemical, and electronic descriptors calculated using methods like DFT. nih.gov For example, multiple linear regression (MLR) and artificial neural network (ANN) QSAR modeling techniques have been used to analyze the inhibitory activity of cyclohexane-1,3-dione derivatives against non-small-cell lung cancer cells. nih.gov While these studies demonstrate the utility of QSAR for this class of compounds, a QSAR model focused specifically on the structure-reactivity correlations of this compound, has not been a primary focus of the available literature, which tends to investigate broader sets of functionally diverse derivatives.

In Silico Screening for Scaffold Optimization

The cyclohexane-1,3-dione framework serves as a valuable scaffold in the design of new therapeutic agents. Through in silico screening, researchers can computationally evaluate a large library of derivatives to identify candidates with optimal properties for specific biological targets. This approach significantly streamlines the drug discovery process by prioritizing molecules with the highest potential for success before undertaking extensive synthetic and experimental work.

One notable application of this methodology involved the use of cyclohexane-1,3-dione derivatives in the development of potential anticancer agents. In a comprehensive study, a library of 40 small molecules derived from the cyclohexane-1,3-dione scaffold was investigated for their inhibitory activity against non-small-cell lung cancer (NSCLC). This computational screening integrated quantitative structure-activity relationship (QSAR) modeling, density-functional theory (DFT) computations, and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) modeling. The in silico screening successfully identified a lead compound to serve as a template for the design of new, more potent inhibitors.

The screening process often involves the evaluation of various molecular descriptors that correlate with biological activity. These can be categorized as physicochemical and electronic descriptors.

Table 1: Molecular Descriptors Used in Scaffold Optimization

Descriptor Category Examples
Physicochemical Stretch–bend energy, Hydrogen bond acceptors, Connolly molecular area, Polar surface area, Total connectivity

| Electronic | Total energy, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy |

By analyzing the correlation between these descriptors and the observed biological activity (e.g., pIC50 values), a robust QSAR model can be developed. This model then guides the rational design and optimization of new molecules based on the cyclohexane-1,3-dione scaffold.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For derivatives of cyclohexane-1,3-dione, MEP analysis has been instrumental in identifying the reactive sites. In the context of drug design, understanding the MEP is crucial for predicting how a ligand will interact with the binding site of a protein. For a template compound derived from cyclohexane-1,3-dione, MEP visualizations have been used to pinpoint the areas favorable for electrophilic and nucleophilic interactions, thus guiding the modification of the scaffold to enhance binding affinity and selectivity.

The enolate form of cyclohexane-1,3-dione, which is present in its monosodium salt, would exhibit a distinct MEP profile compared to the neutral diketone. The negative charge would be delocalized across the oxygen atoms and the alpha-carbon, creating a significant region of negative electrostatic potential. This electron-rich area is the primary site for reaction with electrophiles.

Computational Analysis of Reaction Mechanisms (e.g., Aldol (B89426) Reaction Steps, Stereochemical Determination)

The monosodium salt of cyclohexane-1,3-dione exists as an enolate, a key reactive intermediate in many carbon-carbon bond-forming reactions, most notably the aldol reaction. Computational chemistry provides a framework for understanding the intricate details of these reaction mechanisms, including the structures of transition states, activation energies, and the origins of stereoselectivity.

Keto-Enol Tautomerization

The formation of the enolate is a result of the deprotonation of the acidic α-hydrogen of the diketone. The equilibrium between the keto and enol forms of cyclohexane-1,3-dione has been a subject of theoretical investigation. Density Functional Theory (DFT) calculations have been employed to study this tautomerization process. For cyclohexane-1,3-dione in an aqueous medium, the keto-enol form is calculated to be slightly unstable. acs.org The activation free energy barrier for the enolization has also been computed, providing insight into the kinetics of this process. acs.org

Aldol Reaction Steps

A detailed computational analysis of the aldol reaction involving the enolate of cyclohexane-1,3-dione would proceed through the following steps:

Reactant Complex Formation: The enolate and an aldehyde would first form a reactant complex, often coordinated through the sodium cation.

Transition State: The key carbon-carbon bond-forming step proceeds through a cyclic transition state. The geometry of this transition state is crucial for determining the stereochemical outcome of the reaction. The well-established Zimmerman-Traxler model for aldol reactions proposes a six-membered chair-like transition state where the metal cation (in this case, sodium) coordinates to both the enolate oxygen and the aldehyde oxygen.

Product Formation: The initial aldol addition product is a β-hydroxy diketone. Subsequent dehydration can lead to an α,β-unsaturated product.

Stereochemical Determination

The stereochemistry of cyclohexane derivatives is heavily influenced by the conformational preferences of the six-membered ring. Computational studies on the conformational inversion of 1,3-cyclohexanedione (B196179) have determined the energy associated with the chair-chair interconversion. scielo.org.mxresearchgate.net The conformational inversion energy for 1,3-cyclohexanedione has been evaluated at the M06-2x/6-311++G(2d,2p) level of theory to be 1.87 kcal/mol. scielo.org.mxresearchgate.net This low energy barrier indicates that the ring is flexible, which can have implications for the stereoselectivity of reactions.

In an aldol reaction with a chiral aldehyde, the enolate of cyclohexane-1,3-dione can approach the aldehyde from two different faces (re or si), leading to the formation of diastereomeric products. The preferred transition state, and thus the major diastereomer, would be the one that minimizes steric clashes between the substituents on the enolate and the aldehyde. Computational modeling of these transition states would allow for the prediction of the diastereomeric ratio.

Table 2: Compound Names Mentioned

Compound Name
This compound

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For the monosodium salt of cyclohexane-1,3-dione, NMR is particularly useful for confirming the enolate structure and studying the electronic environment of the carbon and hydrogen atoms.

¹H NMR and ¹³C NMR for Structural Elucidation and Tautomeric Studies

The parent compound, cyclohexane-1,3-dione, can exist in equilibrium between a diketo form and an enol form. However, its monosodium salt exclusively adopts the enolate structure, where the negative charge is delocalized across the oxygen-carbon-carbon-carbon-oxygen (O-C-C-C-O) system. This defined structure gives rise to a distinct and predictable NMR spectrum.

Due to the symmetry of the enolate ion (C₂ᵥ symmetry), the number of unique signals in both ¹H and ¹³C NMR spectra is reduced, simplifying spectral interpretation. In the ¹H NMR spectrum, the acidic enolic proton is absent. The spectrum is expected to show signals for the vinylic proton at the C2 position and the three sets of methylene (B1212753) (CH₂) protons at the C4, C5, and C6 positions.

The ¹³C NMR spectrum is characterized by four distinct signals, corresponding to the two types of sp²-hybridized carbons in the delocalized system and the two non-equivalent sp³-hybridized methylene carbons. The carbons bonded to oxygen (C1 and C3) are significantly deshielded and appear at a characteristic downfield shift for enolate systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexane-1,3-dione, monosodium salt in D₂O

Nucleus Position Predicted Chemical Shift (δ, ppm) Notes
¹H C2-H 4.8 - 5.2 Vinylic proton, singlet.
¹H C4-H₂, C6-H₂ 2.2 - 2.5 Allylic protons, triplet.
¹H C5-H₂ 1.8 - 2.1 Aliphatic protons, quintet.
¹³C C1, C3 185 - 195 sp² carbons bonded to oxygen.
¹³C C2 95 - 105 sp² vinylic carbon.
¹³C C4, C6 30 - 35 sp³ allylic carbons.

Note: Predicted values are based on typical ranges for enolate systems and data from related structures.

Correlation Analysis of Experimental and Computed NMR Parameters

To validate structural assignments and gain a deeper understanding of molecular geometry and electronic distribution, a correlation analysis between experimentally obtained NMR data and computationally predicted parameters is often employed. This involves using quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule and calculate its NMR chemical shifts. researchgate.net

The typical workflow involves:

Geometry Optimization: The 3D structure of the enolate ion is optimized to find its lowest energy conformation.

NMR Calculation: Using methods like the Gauge-Including Atomic Orbital (GIAO) method, the ¹H and ¹³C chemical shifts for the optimized structure are calculated. researchgate.net

Correlation: The calculated shifts are then plotted against the experimental values. A strong linear correlation confirms the accuracy of the structural assignment.

While specific studies performing this correlation on this compound are not extensively documented, research on closely related derivatives, such as azo dyes derived from cyclohexane-1,3-dione, has demonstrated excellent agreement between DFT-predicted and experimental NMR data. researchgate.net Such analyses are invaluable for confirming tautomeric forms and subtle structural features. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides definitive evidence of the enolate structure.

The key features of the IR spectrum are the strong absorption bands associated with the delocalized O-C-C-C-O framework. Unlike the parent enol, the spectrum of the sodium salt lacks the broad O-H stretching band typically found around 3000 cm⁻¹. Instead, the spectrum is dominated by intense bands corresponding to the C=O and C=C stretching vibrations within the conjugated system. Due to resonance, these bands appear at lower frequencies compared to their counterparts in simple ketones or isolated double bonds. Studies of β-diketones indicate that the C=O stretch for cyclic enol forms can be found in the 1550–1640 cm⁻¹ range. nih.govblogspot.com The strong delocalization in the enolate ion results in very strong, characteristic absorptions in this region.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp³) 2850 - 3000 Medium
C=O / C=C Stretch (asymmetric) 1610 - 1650 Strong
C=O / C=C Stretch (symmetric) 1540 - 1580 Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound and for analyzing complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. For this compound, the molecular formula is C₆H₇NaO₂. nih.gov

The theoretical monoisotopic mass calculated from this formula is 134.03437374 Da. nih.gov HRMS can measure the m/z of the corresponding ion with an accuracy typically within 5 parts per million (ppm). This precision allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula of the salt.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivative Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. While direct LC-MS analysis of the simple sodium salt is straightforward, the technique is particularly valuable in applications where cyclohexane-1,3-dione is used as a reagent.

For instance, cyclohexane-1,3-dione is employed as a derivatizing agent for the sensitive detection and quantification of aldehydes in various samples. nih.govresearchgate.net In such applications, the aldehydes react with the dione (B5365651) to form stable derivatives. LC-MS is then used to separate these derivatives from the sample matrix and identify them based on their retention times and mass spectra. This approach has been successfully used to characterize CHD-aldehyde derivatives in complex mixtures, highlighting the utility of LC-MS in analytical contexts involving this compound. nih.gov

Chromatographic Methods for Separation and Analysis

Cyclohexane-1,3-dione and its monosodium salt serve as a crucial reagent in derivatization reactions to enhance the analytical detection of various molecules. Chromatographic techniques are essential for the separation and quantification of these derivatives.

Cyclohexane-1,3-dione (CHD) has been successfully utilized as a derivatizing agent for the analysis of low-molecular-weight aldehydes, such as formaldehyde, acetaldehyde, propionaldehyde, and valeraldehyde, by Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD). researchgate.netjasco-global.com This application is significant for quality control in food and beverage samples, where aldehyde concentrations are critical. researchgate.net The derivatization with CHD offers several advantages over other reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) and phenylhydrazine-4-sulfonic acid (PHSA), including greater stability, aqueous solubility, high selectivity, and reduced impurities, which simplifies the preparation steps. researchgate.netmdpi.com

The reaction between cyclohexane-1,3-dione and an aldehyde results in a single, stable derivative, avoiding the formation of isomers and simplifying the resulting electropherogram. mdpi.com The optimized separation of these derivatives is achieved using a specific voltage program and a running buffer containing sodium dodecyl sulfate (B86663), which forms the micelles essential for MEKC separation. researchgate.netjasco-global.com The detection is carried out at a maximum absorbance of 260 nm. researchgate.net This methodology has demonstrated high sensitivity and linearity, with the successful application of quantifying aldehydes in samples like sugar cane brandy (cachaça). researchgate.netjasco-global.com

The analytical performance of the MEKC-DAD method for aldehyde analysis after derivatization with cyclohexane-1,3-dione is characterized by low limits of detection (LOD) and excellent linearity. The calibration curves for all tested aldehydes showed coefficients of determination (r²) greater than 0.999, indicating a strong linear relationship between concentration and response. researchgate.net

Table 1: MEKC-DAD Method Performance for Aldehyde Analysis using Cyclohexane-1,3-dione Derivatization Press the buttons below to interact with the table. Sort by Analyte Sort by Limit of Detection (LOD)

AnalyteLimit of Detection (LOD) (mg/L)Linearity (r²)
Formaldehyde0.01 - 0.7> 0.999
Acetaldehyde0.01 - 0.7> 0.999
Propionaldehyde0.01 - 0.7> 0.999
Valeraldehyde0.01 - 0.7> 0.999
Data sourced from scientific research on aldehyde analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalysis. For analytes that lack a native chromophore or fluorophore, chemical derivatization is a common strategy to enable sensitive detection. Cyclohexane-1,3-dione is employed as a post-column derivatization reagent for the HPLC analysis of aldehydes in aqueous samples, which is relevant for both environmental monitoring and bioanalysis. This approach avoids complex pretreatment steps like extraction and condensation that are often required with pre-column derivatization methods.

In this method, aldehydes are first separated on an HPLC column. The column effluent is then mixed with a reagent solution of cyclohexane-1,3-dione in a reaction coil within a heated reaction oven. The derivatization reaction forms a fluorescent product that can be sensitively measured by a fluorescence detector. This post-column derivatization technique has been applied to the simultaneous analysis of formaldehyde, acetaldehyde, propyl aldehyde, butyraldehyde, and valeraldehyde. The method demonstrates excellent sensitivity, allowing for the detection of these aldehydes at nanogram levels.

Table 2: Minimum Detectable Amounts of Aldehydes using HPLC with Post-Column Cyclohexane-1,3-dione Derivatization Press the buttons below to interact with the table. Sort by Analyte Sort by Minimum Detectable Amount

AnalyteMinimum Detectable Amount (ng)
Formaldehyde0.091
Acetaldehyde0.105
Propylaldehyde0.418
Butylaldehyde0.593
Valeraldehyde4.53
Data from an analytical method developed for the simultaneous analysis of five aldehydes.

Thermal Analysis for Ligand and Complex Stability

Thermogravimetric analysis (TGA) is a crucial technique for investigating the thermal stability and decomposition patterns of chemical compounds. It has been used to characterize ligands derived from cyclohexane-1,3-dione and their corresponding metal complexes. These studies are typically performed by heating a sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and monitoring the change in mass as a function of temperature. jascoinc.com The resulting data provide insights into the composition, thermal stability, and decomposition pathways of the material.

For metal complexes involving ligands derived from cyclohexane-1,3-dione, TGA curves reveal multi-stage decomposition processes. These stages often correspond to the loss of solvent molecules (water of crystallization), coordinated anions (like nitrate (B79036) or acetate), and finally, the organic ligand itself. jascoinc.com The decomposition temperatures and the percentage of mass loss at each step are characteristic of the specific complex and provide strong evidence for its proposed structure. For example, the thermal decomposition of a copper(II) complex, [Cu(L¹)(NO₃)H₂O]∙NO₃∙3.5H₂O, begins with the loss of crystallization water and a nitrate ion, followed by the decomposition of the coordinated ligand at higher temperatures. jascoinc.com

Table 3: Thermal Decomposition Data for Selected Metal Complexes of a Cyclohexane-1,3-dione Derived Ligand (L¹) Press the buttons below to interact with the table. Sort by Complex Sort by Temperature Range

ComplexTemperature Range (°C)Mass Loss (%) (Found)Mass Loss (%) (Calc.)Attributed Loss
[Cu(L¹)(NO₃)H₂O]∙NO₃∙3.5H₂OStable up to 85°C---
[Cu(L¹)(NO₃)H₂O]∙NO₃∙3.5H₂Oup to 16024.6224.293.5 H₂O + NO₃⁻
[Cu(L¹)(NO₃)H₂O]∙NO₃∙3.5H₂O234 - 495--H₂O + NO₃⁻ + Ligand Fragment
[Zn(L²)(NO₃)₂]∙DMF161 - 2419.239.30DMF
[Zn(L²)(NO₃)₂]∙DMF241 - 27844.6144.102 NO₃⁻ + Ligand Fragment
Note: L¹ and L² represent different ligands derived from cyclohexane-1,3-dione; DMF is Dimethylformamide. Data sourced from TGA studies on novel ligands and their metal complexes. jascoinc.com

Compound Index

Table 4: List of Chemical Compounds Mentioned

Compound Name
Acetaldehyde
Butyraldehyde
Cyclohexane-1,3-dione (CHD)
Dimethylformamide (DMF)
Formaldehyde
3-methyl-2-benzothiazolinone hydrazone (MBTH)
Phenylhydrazine-4-sulfonic acid (PHSA)
Propionaldehyde
Propyl aldehyde
Sodium dodecyl sulfate
Sodium tetraborate

Supramolecular Chemistry and Non Covalent Interactions of Cyclohexane 1,3 Dione Anion

The monosodium salt of cyclohexane-1,3-dione is the result of deprotonating the parent compound, which exists predominantly in its more stable enol tautomeric form. wikipedia.org This process creates a negatively charged enolate, the cyclohexane-1,3-dione anion. This anion is a versatile building block in supramolecular chemistry due to its ability to engage in a variety of strong and weak non-covalent interactions. Its electronic structure, featuring a delocalized negative charge across the oxygen-carbon-oxygen framework, dictates its behavior in chelation, hydrogen bonding, and other intermolecular forces.

Q & A

Basic: What is the chemical structure of cyclohexane-1,3-dione monosodium salt, and how does its β-diketone functionality enable its role as a precursor in heterocyclic synthesis?

Cyclohexane-1,3-dione monosodium salt features a six-membered cyclic diketone structure with sodium replacing one hydroxyl proton. Its β-diketone moiety enables keto-enol tautomerism, facilitating nucleophilic and electrophilic reactions. This reactivity is exploited in condensations with amines or aldehydes to form heterocycles like coumarins, chromenones, and acridinoids, which exhibit bioactivity (e.g., kinase inhibition, antitumor properties) . Methodologically, the monosodium salt enhances solubility in polar solvents, improving reaction kinetics in aqueous or mixed-phase systems .

Basic: What are the common synthetic routes to cyclohexane-1,3-dione derivatives, and what precursors are typically used?

Key routes include:

  • Claisen-Schmidt condensations : Cyclohexane-1,3-dione reacts with aryl aldehydes under basic conditions to form α,β-unsaturated ketones, intermediates for herbicidal compounds like mesotrione .
  • Michael additions : Substituted amines or thiols add to the diketone’s electrophilic carbons, forming functionalized intermediates for anticancer agents .
  • Metal coordination : Sodium or transition metal salts stabilize enolate intermediates, enabling regioselective alkylation or acylation .
    Precursors include allyloxyamines, substituted benzaldehydes, and inorganic salts (e.g., cobalt nitrate) for ligand exchange .

Basic: What safety protocols are critical when handling cyclohexane-1,3-dione monosodium salt in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
  • Reaction scale : Limit reactions to <100 mL without prior approval to mitigate explosion risks .
  • Waste disposal : Neutralize with dilute acetic acid before aqueous disposal to avoid environmental release .

Advanced: How can researchers optimize the synthesis of 4-substituted cyclohexane-1,3-dione derivatives for herbicidal applications?

Optimization strategies:

  • Regioselective substitution : Use sterically hindered bases (e.g., LDA) to direct alkylation to the 4-position .
  • Tautomer control : Adjust solvent polarity (e.g., DMF vs. THF) to stabilize enolate forms, enhancing reaction yields .
  • Catalysis : Palladium-catalyzed carbonylative coupling with CO surrogates introduces aryl/alkenyl groups at the 4-position .
    Validation via IR and NMR spectroscopy confirms substitution patterns, as seen in herbicidal intermediates like 2-[1-(allyloxyamino)propylidene]-5,5-dimethylcyclohexane-1,3-dione .

Advanced: What mechanistic insights explain the formation of cyclohexane-1,3-dione derivatives via phenylhydrazine reactions?

Phenylhydrazine reacts via two competing pathways:

  • Ionic mechanism : Proton transfer forms a hydrazonium ion, attacking the diketone’s carbonyl group to yield hydrazones .
  • Free-radical pathway : Under UV light, phenylhydrazine generates radicals that abstract hydrogen from the diketone, forming coupled products .
    Researchers can differentiate mechanisms using radical traps (e.g., TEMPO) or isotopic labeling (e.g., deuterated solvents) .

Advanced: How can the biological activity of cyclohexane-1,3-dione derivatives be systematically evaluated for drug discovery?

Methodological approaches include:

  • Enzyme inhibition assays : Test derivatives against tyrosine ammonia-lyase (TAL) or kinases using spectrophotometric monitoring of cofactor depletion .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2) to identify compounds like NTBC, which inhibits tyrosine metabolism .
  • Molecular docking : Simulate binding to Fe²⁺-dependent enzymes (e.g., 4-hydroxyphenylpyruvate dioxygenase) to prioritize synthesis targets .

Advanced: What analytical techniques resolve tautomeric equilibria in cyclohexane-1,3-dione derivatives, and how do they impact reactivity?

  • IR spectroscopy : Detects enol (broad ~3200 cm⁻¹ O–H stretch) vs. keto (sharp C=O ~1700 cm⁻¹) forms, as shown in 2-[1-(allyloxyamino)propylidene] derivatives .
  • NMR : 13C^{13}\text{C} NMR distinguishes enol (δ ~90–100 ppm) and keto (δ ~200 ppm) carbons .
    Tautomer prevalence in polar solvents shifts reactivity toward electrophilic substitution, while nonpolar solvents favor nucleophilic additions .

Advanced: How should researchers design studies to resolve contradictions in reported reaction mechanisms (e.g., ionic vs. radical pathways)?

  • Kinetic isotope effects (KIE) : Compare reaction rates in H₂O vs. D₂O; significant KIE suggests proton-sensitive ionic pathways .
  • EPR spectroscopy : Directly detects radical intermediates during phenylhydrazine reactions .
  • Computational modeling : DFT calculations predict transition states and activation energies for competing mechanisms .

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